1,8-Bis(tetramethylguanidino)naphthalene

Übersicht

Beschreibung

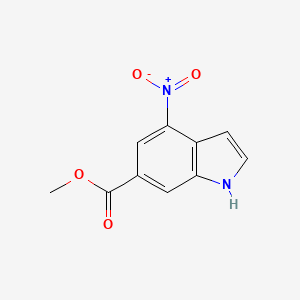

1,8-Bis(tetramethylguanidino)naphthalene, commonly known as BTMG, is a guanidine-based compound that has gained significant attention in scientific research due to its unique chemical properties. BTMG is a white crystalline powder that is soluble in polar solvents and has a high melting point of 265°C. This compound has been synthesized using various methods and has been extensively studied for its potential applications in biochemical and physiological research.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

This compound has been explored for its potential to inhibit the activity of various enzymes, such as protein kinase C and phospholipase A2, which are crucial in biochemical and physiological research processes .

Proton Sponge

It serves as a new, superbasic “proton sponge” with an experimental pK(BH(+)) value of 25.1 in MeCN. This is significantly higher in basicity than the classical proton sponge 1,8-bis(dimethylamino)-naphthalene (DMAN), making it a valuable tool in studies involving proton transfer .

Kinetic Basicity

Due to less sterically crowded sp(2)-nitrogen atoms, it exhibits higher kinetic basicity than DMAN, which is beneficial in time-resolved proton self-exchange reactions .

Hydrolysis Resistance

Compared to commercially available guanidines like MTBD, this compound shows stronger resistance to hydrolysis, which is advantageous in certain chemical synthesis processes .

Nucleophilicity

It displays weaker nucleophilicity towards alkylating agents like EtI, which can be leveraged in organic synthesis to control reaction pathways .

Radiosynthesis Application

There has been successful application of this neutral organic base for the radiosynthesis of [11C]raclopride, indicating its potential in radiopharmaceutical development .

Santa Cruz Biotechnology - 1,8-Bis(tetramethylguanidino)naphthalene X-MOL - 1,8-bis(tetramethylguanidino)naphthalene Europe PMC - Successful application of a neutral organic base

Wirkmechanismus

Target of Action

It is known to act as asuperbasic proton sponge , suggesting that it interacts with acidic protons in various biochemical contexts.

Mode of Action

1,8-Bis(tetramethylguanidino)naphthalene is a strong, non-nucleophilic base . It has an experimental pK (BH (+)) value of 25.1 in MeCN, which is nearly seven orders of magnitude higher in basicity than the classical proton sponge 1,8-bis(dimethylamino)naphthalene (DMAN) . This indicates that it can readily accept protons from other compounds, thereby acting as a catalyst in various chemical reactions.

Biochemical Pathways

Its role as acatalyst suggests that it could be involved in a wide range of biochemical reactions where a strong base is required .

Pharmacokinetics

Its strong basicity and solubility in toluene suggest that it may have unique pharmacokinetic properties that could influence its bioavailability.

Result of Action

Its role as aproton sponge suggests that it could influence the proton balance within cells, potentially affecting various cellular processes.

Eigenschaften

IUPAC Name |

1,1,2,3-tetramethyl-3-[8-[methyl-(N,N,N'-trimethylcarbamimidoyl)amino]naphthalen-1-yl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N6/c1-21-19(23(3)4)25(7)16-13-9-11-15-12-10-14-17(18(15)16)26(8)20(22-2)24(5)6/h9-14H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYQMVROVVJZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N(C)C)N(C)C1=CC=CC2=C1C(=CC=C2)N(C)C(=NC)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630610 | |

| Record name | N,N'-Naphthalene-1,8-diylbis(N,N',N',N''-tetramethylguanidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

442873-72-5 | |

| Record name | N,N'-Naphthalene-1,8-diylbis(N,N',N',N''-tetramethylguanidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.